molecular formula C14H30ClNO2 B1426178 Ethyl 12-aminododecanoate hydrochloride CAS No. 84636-23-7

Ethyl 12-aminododecanoate hydrochloride

Cat. No. B1426178
CAS RN: 84636-23-7
M. Wt: 279.84 g/mol
InChI Key: WGWXXBXSBBORLR-UHFFFAOYSA-N
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Description

Ethyl 12-aminododecanoate hydrochloride is a chemical compound with the molecular formula C14H30ClNO2 . Its molecular weight is 279.85 .

Scientific Research Applications

Understanding Ethyl Compounds in Scientific Research

  • Ethylmercury Blood-Brain Barrier Examination : A study by Kern et al., (2019) explores the ability of ethylmercury-containing compounds to cross the blood-brain barrier, suggesting active transport mechanisms similar to methylmercury. This research could provide foundational understanding for similar ethyl-containing compounds and their interactions with biological barriers.

  • Chemical Recycling of Polyethylene Terephthalate : Research by Karayannidis & Achilias (2007) focuses on the chemical recycling techniques for polyethylene terephthalate, including hydrolysis methods that could be conceptually related to the handling or synthesis of ethyl 12-aminododecanoate hydrochloride.

  • Ethylene Oxide Sterilization : A review by Mendes et al., (2007) on ethylene oxide's use in sterilizing medical devices provides insights into the application of ethyl compounds in medical sterilization processes, showcasing the broad utility of ethyl derivatives in various scientific and practical applications.

Safety And Hazards

Ethyl 12-aminododecanoate hydrochloride should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 12-aminododecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWXXBXSBBORLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 12-aminododecanoate hydrochloride

Synthesis routes and methods I

Procedure details

Ethyl 12-aminododecanoate hydrochloride was prepared from 12-aminododecanoic acid, thionyl chloride, and ethanol by the general method of C. Temple, Jr., R. D. Elliott, and J. A. Montgomery, J. Med. Chem., 1988, 31, 697-700. The general method described in Step 1 of Example 15 was used to react 4-chloro-3-nitroquinoline (15.5 g, 74.4 mmol), ethyl 12-aminododecanoate hydrochloride (25.0 g, 89.3 mmol), and triethylamine (18.8 g, 186 mmol) in dichloromethane for 15 hours to provide ethyl 12-(3-nitroquinolin-4-ylamino)dodecanoate (30.0 g) as a yellow solid that was used directly in the next step without further purification.
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Synthesis routes and methods II

Procedure details

Ethanol (150 mL) was cooled to 0° C., and thionyl chloride (16.57 mL, 139.3 mmol) was added over a period of ten minutes. The reaction was stirred for ten minutes at 0° C., and 12-aminododecanoic acid (25.0 g, 116 mol) was then added. The reaction was allowed to warm to ambient temperature, stirred at a slightly elevated temperature for one hour, and stirred at ambient temperature for two hours. The Ethanol was removed under reduced pressure, and the solid residue was recrystallized from ethyl acetate. The crystals were isolated by filtration, washed with diethyl ether, and dried under vacuum to provide 37.4 g of ethyl 12-aminododecanoate hydrochloride as a white solid.
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16.57 mL
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25 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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